4,4-Difluoropentan-2-amine
Description
Significance of Aliphatic Fluoroamines in Chemical Research
Aliphatic fluoroamines, a class of organic compounds characterized by a carbon-fluorine bond and an amine functional group on a non-aromatic carbon skeleton, are of considerable importance in medicinal chemistry and drug discovery. The introduction of fluorine atoms into an aliphatic amine can profoundly alter the molecule's physicochemical properties. These changes include increased metabolic stability, enhanced binding affinity to biological targets, and modified basicity (pKa) of the amine group. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the strategic placement of fluorine can block sites of metabolic oxidation, thereby prolonging the therapeutic effect of a drug. Furthermore, the high electronegativity of fluorine can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at the active sites of enzymes and receptors.
Historical Context of Fluorine Introduction in Organic Molecules
The history of organofluorine chemistry is a compelling narrative of scientific challenge and innovation. While minerals containing fluorine, like fluorspar, were used as fluxes in smelting as early as the 16th century, the element itself was not isolated until 1886 by French chemist Henri Moissan. nih.govnih.govacs.org The extreme reactivity of elemental fluorine posed significant hurdles to its use in organic synthesis for many decades. nih.gov
Early attempts to directly fluorinate organic compounds were often met with violent and explosive reactions. nih.gov A significant breakthrough came with the development of milder and more selective fluorinating agents. The mid-20th century saw the rise of industrial organofluorine chemistry, largely driven by the Manhattan Project's need for uranium hexafluoride and the subsequent commercialization of chlorofluorocarbons (CFCs) as refrigerants and polytetrafluoroethylene (Teflon) by DuPont. nih.gov
The introduction of fluorine into aliphatic chains, specifically, has been advanced through various methods. These include the reaction of organic halides with inorganic fluorides, the addition of hydrogen fluoride (B91410) across double or triple bonds, and more recently, direct C-H fluorination techniques using specialized catalysts. researchgate.net These developments have paved the way for the synthesis of a diverse range of aliphatic fluoroamines, including 4,4-Difluoropentan-2-amine.
Structural Characteristics and Nomenclature Considerations for this compound
This compound is a chiral aliphatic amine with a molecular formula of C5H11F2N. The structure features a pentane (B18724) backbone with two fluorine atoms attached to the fourth carbon atom (a gem-difluoro group) and an amino group at the second carbon position. The presence of the chiral center at the C2 position means the compound can exist as a pair of enantiomers.
The systematic IUPAC name for this compound is This compound . The nomenclature follows standard IUPAC rules, where the principal functional group, the amine, is indicated by the suffix "-amine". The position of the amine group on the five-carbon (pentan) chain is denoted by the locant "2". The two fluorine substituents are indicated by the prefix "difluoro-", and their common location on the fourth carbon is given by the locants "4,4-".
Below is a table summarizing the key structural and identity data for this compound, primarily based on its hydrochloride salt.
| Identifier | Value | Source |
| Compound Name | This compound | PubChem |
| Molecular Formula | C5H11F2N | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| InChI | InChI=1S/C5H11F2N/c1-4(8)3-5(2,6)7/h4H,3,8H2,1-2H3 | PubChem nih.gov |
| InChIKey | FNNGSJSDHUFVPD-UHFFFAOYSA-N | PubChem nih.gov |
| SMILES | CC(CC(C)(F)F)N | PubChem nih.gov |
| Monoisotopic Mass | 123.08595 Da | PubChem nih.gov |
The gem-difluoro group at the C4 position is a key structural motif. This arrangement is known to be a bioisostere for a carbonyl group, which can be a valuable strategy in drug design to create non-hydrolyzable analogs of bioactive compounds. The predicted physicochemical properties, such as lipophilicity (XlogP), are also influenced by the fluorine atoms.
The following table presents predicted mass spectrometry data for adducts of this compound, which is crucial for its identification in complex mixtures.
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]+ | 124.09323 | 123.7 |
| [M+Na]+ | 146.07517 | 130.7 |
| [M-H]- | 122.07867 | 121.2 |
| [M+NH4]+ | 141.11977 | 145.6 |
| [M+K]+ | 162.04911 | 130.4 |
| [M+H-H2O]+ | 106.08321 | 118.0 |
| [M+HCOO]- | 168.08415 | 143.5 |
| [M+CH3COO]- | 182.09980 | 174.9 |
| Data sourced from PubChemLite for this compound hydrochloride. uni.lu |
While detailed experimental research on this compound is not extensively published, its structural features place it at the intersection of several important areas of organic synthesis and medicinal chemistry. The development of synthetic routes to this and related gem-difluoroaliphatic amines will likely expand their application in the creation of novel chemical entities with tailored properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11F2N |
|---|---|
Molecular Weight |
123.14 g/mol |
IUPAC Name |
4,4-difluoropentan-2-amine |
InChI |
InChI=1S/C5H11F2N/c1-4(8)3-5(2,6)7/h4H,3,8H2,1-2H3 |
InChI Key |
FNNGSJSDHUFVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,4 Difluoropentan 2 Amine and Its Analogs
Strategies for Installation of Geminal Difluoromethylene (CF2) Moiety
The creation of the CF2 group typically involves the transformation of a carbonyl precursor or a sulfur-containing functional group. These methods vary in their reagents, conditions, and applicability to different substrates.
Deoxofluorination Reactions of Carbonyl Precursors
Deoxofluorination is a primary method for converting ketones into geminal difluorides. This transformation is achieved using various fluorinating agents, each with distinct reactivity and handling requirements.
Sulfur tetrafluoride (SF4), often used in conjunction with a catalyst like hydrofluoric acid (HF), is a potent reagent for the deoxofluorination of ketones. researchgate.net The reaction mechanism is thought to involve the formation of an intermediate adduct between the ketone, SF4, and HF. researchgate.netnih.gov Studies on acetone (B3395972) and 2-adamantanone (B1666556) have shown that SF4 can act as a double chalcogen-bond donor to keto groups. researchgate.netnih.gov While hazardous, SF4 is highly effective and can enable higher yields compared to other reagents, making it suitable for multigram-scale synthesis of β,β-difluorocarboxylic acids and other valuable building blocks. researchgate.netthieme-connect.com The use of SF4/HF has been shown to be a high-yielding method for the deoxyfluorination of a ketone adjacent to a p-pyridylmethyl position, a transformation that proved challenging with other reagents. researchgate.net
A continuous flow method for deoxofluorination using SF4 and dialkylamines has been developed to improve safety by avoiding the need for exogenous HF and allowing for in-line quenching of reagents. acs.org This approach has been successfully applied to a range of cyclic ketones, minimizing the formation of vinyl fluoride (B91410) byproducts. acs.org
Table 1: Deoxofluorination of Ketones with SF4/HF
| Substrate | Product | Reagents | Conditions | Yield | Reference |
| β-Keto esters | β,β-Difluorocarboxylic acids | SF4, HF | Not specified | Multigram scale | researchgate.net |
| Ketone adjacent to p-pyridylmethyl | gem-Difluoro compound | SF4, HF | Not specified | High | researchgate.net |
| Cinnamic and (hetero)aromatic carboxylic acids | Trifluoromethyl-substituted compounds | SF4 | Not specified | Not specified | researchgate.net |
This table is for illustrative purposes; specific yields and conditions can vary significantly based on the substrate and reaction scale.
Dialkylaminosulfur trifluorides, such as DAST (diethylaminosulfur trifluoride) and Morph-DAST (morpholinosulfur trifluoride), are widely used alternatives to SF4 for the deoxofluorination of aldehydes and ketones. researchgate.netchemicalbook.com These reagents are generally considered safer and easier to handle than SF4, though they can be less reactive. acs.org
DAST is effective for the geminal fluorination of acid-sensitive substrates. researchgate.net Morph-DAST is reported to have reactivity comparable or superior to DAST, with the added benefits of higher thermal stability and being safer to handle as it produces fewer fumes. acs.org It has been successfully used to convert a ketone to a CF2 group in high yield (91%) under mild conditions (CH2Cl2, room temperature, 24 hours). acs.org In some cases, the deoxofluorination of cyclic α,α-dialkoxy ketones with Morph-DAST can lead to a rearrangement, forming 1,2-dialkoxy-1,2-difluorinated compounds. researchgate.net
However, attempts to replace SF4 with DAST-type reagents for the deoxofluorination of β-keto esters have often failed. thieme-connect.com
Table 2: Deoxofluorination with DAST and Morph-DAST
| Substrate | Product | Reagent | Conditions | Yield | Reference |
| Ketone | gem-Difluoro compound | Morph-DAST | CH2Cl2, rt, 24h | 91% | acs.org |
| Diazolyl glyoxylates | Diazolyl α,α-difluoroacetates | Morph-DAST | Not specified | 73-96% | researchgate.net |
| 3-(tert-butoxy)cyclobutanone | 1-tert-butoxy-3,3-difluorocyclobutane | Morph-DAST | CH2Cl2 | Not specified | chemicalbook.com |
This table is for illustrative purposes; specific yields and conditions can vary significantly based on the substrate.
Selective Desulfurative Fluorination of Dithiolanes
An alternative to the direct fluorination of ketones is the desulfurative fluorination of 1,3-dithiolanes. This method provides a pathway to geminal difluorides from carbonyl compounds via a two-step process: conversion of the ketone to a dithiolane, followed by fluorination. This approach can be particularly useful when direct deoxofluorination is inefficient. acs.orgresearchgate.net
The combination of pyridinium (B92312) polyhydrogen fluoride (PPHF) and an N-halo-hydantoin, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), is effective for this transformation. acs.orgnih.gov This method has been successfully combined with the deoxofluorination of keto groups using Morph-DAST to synthesize a hominal bis(gem-CF2) fragment, demonstrating the orthogonality of these two fluorination techniques. acs.orgresearchgate.net The reaction proceeds by converting the dithiolane into the corresponding gem-difluoro compound. acs.org For example, 1-(benzyloxy)-4,4-difluoropentan-2-one has been synthesized from its dithiolane precursor using this method. acs.org
Decarboxylative Approaches to Difluoromethylation
Decarboxylative methods offer an operationally simple route to introduce difluoromethyl groups. orgsyn.org These reactions typically start from carboxylic acids or their derivatives.
Nickel-catalyzed decarboxylative difluoromethylation of alkyl carboxylic acids has been developed to produce difluoromethylated compounds with high enantioselectivity. chemistryviews.orgnih.gov This method uses a nickel catalyst with a chiral ligand, a photocatalyst, and a difluoromethyl source like (DMPU)2Zn(CF2H)2. chemistryviews.org The reaction proceeds via the formation of an alkyl radical, followed by the enantioselective addition of the CF2H unit. chemistryviews.org Another nickel-catalyzed approach uses the inexpensive and easy-to-handle difluoroacetic anhydride (B1165640) (DFAA)/pyridine N-oxide reagent system for the reductive decarboxylative difluoromethylation of alkenes. ccspublishing.org.cn
Difluorocarbene-Mediated Reactions
Difluorocarbene (:CF2) is a highly reactive intermediate that can be used to install geminal difluoro groups. beilstein-journals.org It is often generated in situ from various precursors.
A common method for generating difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate. orgsyn.org This precursor is bench-stable and relatively non-toxic. The generated electrophilic difluorocarbene can be trapped by nucleophiles, such as phenolates, to form difluoromethyl ethers. orgsyn.org Difluorocarbene can also be generated from the reaction of bromoform (B151600) or methylene (B1212753) bromide with dibromodifluoromethane. beilstein-journals.org
Recent advances include light-mediated systems. For instance, visible light can promote the generation of difluoroalkyl radicals from an in situ electron donor-acceptor complex, which can then be used in asymmetric α-difluoroalkylation reactions. rsc.org Another approach involves the reaction of difluorocarbene with organozinc reagents to form α-difluorinated organozinc species, which can then be quenched with electrophiles. acs.org
Palladium-Catalyzed Fluorination of C-H Bonds
Directly converting an unactivated aliphatic carbon-hydrogen (C-H) bond into a carbon-fluorine (C-F) bond is a highly desirable transformation that can streamline synthetic routes. Palladium catalysis has emerged as a powerful tool for this purpose, enabling site-selective fluorination that would be difficult to achieve with traditional methods. acs.org These reactions typically employ a directing group within the substrate to position the palladium catalyst near the target C-H bond, ensuring high regioselectivity. beilstein-journals.org
The process often involves a Pd(II)/Pd(IV) catalytic cycle. beilstein-journals.org Initially, the substrate, containing a directing group such as an amide, coordinates to a Pd(II) species. acs.orgbeilstein-journals.org This is followed by a C-H activation step to form a cyclometalated palladium intermediate. acs.org Oxidative addition of an electrophilic fluorine source, like Selectfluor, generates a high-valent Pd(IV)-fluoride complex. acs.orgbeilstein-journals.org The final C-F bond is formed through reductive elimination, regenerating the active Pd(II) catalyst. researchgate.net This strategy has been successfully applied to the fluorination of aliphatic amides and amino acid derivatives, demonstrating its utility in preparing fluorinated building blocks. acs.org
| Feature | Description | Typical Reagents | Reference |
| Catalyst | Palladium(II) salts are commonly used as catalyst precursors. | Palladium acetate (B1210297) (Pd(OAc)₂) | acs.org |
| Fluorine Source | Electrophilic fluorinating agents are required for the oxidative addition step. | Selectfluor | acs.orgbeilstein-journals.org |
| Directing Group | A coordinating group (e.g., amide, pyridine) is used to control the site of fluorination. | 2-(pyridine-2-yl)isopropylamine (PIP) auxiliary | beilstein-journals.org |
| Mechanism | The reaction proceeds through a Pd(II)/Pd(IV) cycle involving C-H activation. | C-H Activation -> Oxidative Addition -> Reductive Elimination | acs.orgbeilstein-journals.org |
Construction of the Pentane (B18724) Carbon Skeleton with a Difluoro Group
Building the core five-carbon chain with the gem-difluoro moiety at the C4 position is a critical phase in the synthesis of 4,4-difluoropentan-2-amine. Strategies generally involve either forming the carbon skeleton first and then introducing the fluorine atoms or constructing the skeleton using a pre-fluorinated building block.
Ring-Opening and Chain-Extension Strategies
Ring-opening reactions of cyclic precursors provide an effective pathway to linear fluorinated compounds. The strain in small rings like epoxides (oxiranes) and cyclopropanes facilitates their opening. For instance, the reaction of an appropriately substituted epoxide with a nucleophilic fluoride source, such as triethylamine (B128534) trihydrofluoride (Et3N/3HF) or Olah's reagent (pyridine/9HF), can regioselectively introduce a fluorine atom and a hydroxyl group. core.ac.uk Subsequent oxidation of the alcohol and a second fluorination step could yield the gem-difluoro moiety. The regioselectivity of the ring-opening is a key consideration, often influenced by electronic and steric factors within the substrate. core.ac.uk
Chain-extension strategies involve building the carbon skeleton from smaller fragments. A patent describing the synthesis of a related compound, (2S)-2-amino-4-fluoro-4-methylpentan-1-ol, mentions the use of a Grignard or organolithium reaction on a protected aspartic acid derivative to generate a 2-amino-4-methylpentane-1,4-diol structure. google.com A similar approach could be envisioned for this compound, where a nucleophilic difluoromethyl or a related difluorinated three-carbon synthon is added to a two-carbon electrophile to construct the pentane backbone.
Introduction of Fluorine via Alkene Functionalization (e.g., Iodofluorination)
The difunctionalization of alkenes is a powerful method for introducing fluorine alongside another functional group, which can then be used for further transformations. Iodofluorination involves the addition of iodine and fluorine across a double bond. organic-chemistry.org This reaction can be achieved by treating an alkene, such as pent-3-en-1-yne or a derivative, with a combination of molecular iodine (I₂) and a fluoride source like hydrogen fluoride-pyridine complex (HF·pyridine). organic-chemistry.orgresearchgate.net An oxidant, such as potassium persulfate (K₂S₂O₈), is often required to generate an electrophilic iodine species in situ. organic-chemistry.org
The reaction typically proceeds with high regioselectivity, following the Markovnikov rule where the iodine atom adds to the less substituted carbon of the double bond and the fluoride adds to the more substituted carbon, which is capable of stabilizing a positive charge. organic-chemistry.orgresearchgate.net The resulting 2-fluoroalkyl iodides are versatile synthetic intermediates. organic-chemistry.org The iodine atom can be removed via reduction or substituted with other functional groups. Palladium-catalyzed iodofluorination methods have also been developed using specialized fluoroiodane reagents. acs.org
| Method | Reagents | Selectivity | Key Feature | Reference |
| Iodine/HF-Pyridine | I₂, HF·pyridine, K₂S₂O₈ | Markovnikov | Cost-effective and scalable method for producing 2-fluoroalkyl iodides. | organic-chemistry.org |
| Hypervalent Iodine | 4-Iodotoluene difluoride, I₂ | Markovnikov | Generates an 'IF' equivalent in situ for addition to alkenes and alkynes. | researchgate.net |
| Selectfluor System | Selectfluor, nBu₄NI | anti-Markovnikov | Allows for the construction of tertiary and secondary C-F bonds under convenient conditions. | cas.cn |
| Palladium-Catalyzed | Fluoro-Iodoxole Reagent, Pd-catalyst | Varies with catalyst | Both iodo and fluoro substituents arise from a single hypervalent iodine reagent. | acs.org |
Introduction and Functionalization of the Amine Moiety
The final key step in synthesizing this compound is the introduction of the amine group at the C2 position. This can be accomplished through various amination strategies, often requiring the use of protecting groups to ensure compatibility with other functional groups and reaction conditions.
Amination Strategies
Several classical and modern methods can be employed to install the amine group. One of the most common approaches is the reductive amination of a ketone precursor, 4,4-difluoropentan-2-one. This involves reacting the ketone with ammonia (B1221849) or an ammonia equivalent, followed by reduction of the resulting imine intermediate. Another route is the nucleophilic substitution of a suitable leaving group (e.g., bromide, tosylate) at the C2 position of the difluoropentane skeleton with an amine source.
Modern transition-metal-catalyzed methods offer alternative pathways. For example, palladium-catalyzed oxidative amination of alkenes can form protected enamines, which can then be reduced to the target amine. acs.org These Wacker-type aminations proceed via an aminopalladation/β-hydride elimination sequence. acs.org Photocatalytic methods are also emerging for the hydrofluoroalkylation of alkenes, which can incorporate both fluorine and a nitrogen-containing group in a single transformation. researchgate.net
Protective Group Chemistry in Amine Synthesis
In multistep synthesis, the amine group often requires protection to prevent it from undergoing undesired reactions. beilstein-journals.org The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal.
Commonly used amine protecting groups include the tert-butyloxycarbonyl (Boc) group, which is stable to base but readily cleaved under acidic conditions, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but removed by weak bases like piperidine. beilstein-journals.orgwikipedia.org For syntheses involving fluorinated compounds, specialized protecting groups can be advantageous. The trifluoroacetyl group, for example, is base-labile and its fluorine content can enhance solubility in fluorous solvents. beilstein-journals.orggoogle.com Fluorous Boc ((F)Boc) carbamates have also been developed, which facilitate purification of the protected amine using fluorous solid-phase extraction. nih.gov
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Reference |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid (e.g., TFA, HCl) | beilstein-journals.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | beilstein-journals.orgwikipedia.org |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Base (e.g., K₂CO₃ in MeOH) | beilstein-journals.orggoogle.com |
| Fluorous Boc | (F)Boc | (C₈F₁₇CH₂CH₂)(CH₃)₂COC(O)-Cl | Acid | nih.gov |
Synthesis of Derivatized this compound Structures (e.g., Silylated Amine Derivatives)
The derivatization of amines is a common strategy to modify their reactivity, facilitate purification, or introduce new functionalities. Silylation of the amine group in structures like this compound can be a crucial step in multi-step synthetic sequences. For instance, the formation of N-silylated imines is a key step in the asymmetric synthesis of α-trifluoromethyl amines, a concept that can be extended to difluoromethyl analogs. acs.org While the direct asymmetric synthesis of α-difluoromethyl amines using R3SiCF2H and N-(tert-butylsulfinyl)imines has proven challenging due to the lower reactivity of the silyl (B83357) reagent, the principle of using silylated intermediates remains relevant. acs.org
The protection of amines as silylated derivatives, such as trimethylsilyl (B98337) (TMS) protected amines, is a well-established method in organic synthesis. This protection strategy can be employed to allow for selective reactions at other positions of the molecule without interference from the reactive amine group. The subsequent deprotection to regenerate the amine is typically straightforward.
While direct examples for the silylation of this compound are not prevalent in the reviewed literature, the general principles of amine silylation are applicable. The reaction would typically involve treating the amine with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base to neutralize the generated HCl.
Table 1: General Conditions for Silylation of Primary Amines
| Silylating Agent | Base | Solvent | Typical Conditions |
| Trimethylsilyl chloride (TMSCl) | Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | Room Temperature |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | None | Acetonitrile (MeCN) | Reflux |
| Hexamethyldisilazane (HMDS) | Catalytic acid or base | Neat or in solvent | Varies |
This table presents generalized conditions and may require optimization for specific substrates like this compound.
Stereoselective Synthesis of Chiral Difluorinated Amines
The development of methods for the stereoselective synthesis of chiral amines containing fluorine is of significant interest due to the profound impact of stereochemistry on biological activity.
Enantioselective Approaches to β-Fluoroamines
The synthesis of enantiomerically enriched β-fluoroamines is a key objective in medicinal chemistry. nih.gov A convergent approach involves the formation of the central carbon-carbon bond, which necessitates control over both relative and absolute stereochemistry. nih.gov One strategy relies on a traceless nitroalkane activation approach, where a chiral bifunctional Brønsted acid/base catalyst can produce β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselection. nih.gov Subsequent denitration yields the desired β-fluoroamine. nih.gov
Another powerful method for accessing β-fluoroamines is through the ring-opening of aziridines. nih.govresearchgate.net The use of reagents like DMPU-HF has shown high reactivity and regioselectivity. nih.govresearchgate.net The stereochemical outcome of the ring-opening is dependent on the substitution pattern of the aziridine (B145994) substrate. nih.govresearchgate.net For instance, the reaction of bicyclic aziridines often results in products with inversion of stereoconfiguration. nih.gov In some cases, an internal fluoride delivery mechanism assisted by an N-H hydrogen bond can lead to retention of configuration. nih.gov
Catalytic methods using a latent source of HF, such as benzoyl fluoride, have also been developed for the synthesis of β-fluoroamines from aziridines. princeton.edu
Use of Chiral Auxiliary and Catalytic Asymmetric Strategies
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral fluorinated amines. For example, N-(tert-butylsulfinyl)aldimines serve as effective chiral auxiliaries in the stereoselective nucleophilic difluoromethylation to produce enantiomerically pure α-difluoromethyl amines. acs.org The high diastereoselectivity is achieved in the addition step, and the auxiliary can be subsequently removed. acs.org
Catalytic asymmetric synthesis represents a highly efficient approach to chiral molecules. Transition metal-catalyzed asymmetric hydrogenation of imines is a prominent method for producing chiral amines. acs.org For the synthesis of difluorinated amines, copper-catalyzed difluorobenzylation of aldimine esters has been reported as a method for creating α-quaternary amino acids. researchgate.net Furthermore, chiral iodoarenes have been used as catalysts in the enantioselective 1,2-difluorination of cinnamamides. acs.org
Table 2: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Fluorinated Amine Synthesis
| Strategy | Chiral Auxiliary/Catalyst | Substrate Type | Product Type | Key Features | Reference |
| Chiral Auxiliary | N-(tert-butylsulfinyl) | Aldimines | α-Difluoromethyl amines | High diastereoselectivity, reliable deprotection | acs.org |
| Chiral Auxiliary | Oxazolidinones | N-Acyl derivatives | Varied (e.g., via aldol (B89426) reactions) | Sets multiple stereocenters | wikipedia.org |
| Catalytic Asymmetric | Chiral Phosphoric Acids | N-Boc aldimines and difluoroenol silyl ethers | β-Amino-α,α-difluoro carbonyls | Good yields and high enantioselectivities for aromatic substrates | rsc.org |
| Catalytic Asymmetric | Copper/SOP Ligand | Aldimine esters | α-Quaternary difluorinated amino acids | Enantioselective nucleophilic substitution | researchgate.net |
| Catalytic Asymmetric | Chiral Iodoarene | Cinnamamides | 1,2-Difluorides | Enantio- and diastereoselective difluorination | acs.org |
Mechanistic Insights and Reactivity Profiles of 4,4 Difluoropentan 2 Amine Systems
Influence of Vicinal and Geminal Fluorine on Amine Reactivity
The presence of fluorine atoms, whether on adjacent (vicinal) or the same (geminal) carbon atoms, exerts a significant electronic influence on the reactivity of a nearby amino group. This is primarily due to fluorine's high electronegativity, which causes a strong inductive electron-withdrawing effect.
For aliphatic amines, this electron withdrawal decreases the electron density on the nitrogen atom, thereby reducing its basicity (Lewis basicity). A systematic study demonstrated that for each fluorine atom added to the β-position of an alkyl amine, the pKa value decreases by approximately 1.7 units. ethz.ch In 4,4-Difluoropentan-2-amine, the gem-difluoro group is at the γ-position. While the effect diminishes with distance, a notable reduction in the amine's pKa compared to its non-fluorinated counterpart, pentan-2-amine, is expected. This reduced basicity also renders the amino group more resistant to oxidation. nih.gov
| Compound Analogue | Fluorine Position Relative to Amine | Observed Effect on pKa |
|---|---|---|
| β-fluoroalkylamine | Beta (β) | ~1.7 unit decrease per F atom ethz.ch |
| γ-fluoroalkylamine (e.g., this compound) | Gamma (γ) | Qualitative decrease expected, but attenuated by distance |
Proposed Reaction Pathways in Fluorination Reactions leading to CF₂ Groups
The synthesis of molecules containing a gem-difluoro (CF₂) group, such as this compound, can be achieved through various fluorination strategies. The specific precursor to this amine, 4,4-difluoropentan-2-one, can be synthesized by treating pentane-2,4-dione with sulfur tetrafluoride (SF₄). acs.org This reaction proceeds through the replacement of the oxygen atoms of one of the carbonyl groups with two fluorine atoms.
More general methods for creating CF₂ groups often involve specialized fluorinating agents or reactive intermediates:
Deoxyfluorination of Ketones: Reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) are used to convert ketones into gem-difluorides. The reaction of pentane-2,4-dione with SF₄ can yield 4,4-difluoropentan-2-one, which can then be converted to the target amine via reductive amination. acs.org
Reactions with Difluorocarbene (:CF₂): Difluorocarbene is a highly reactive intermediate that can be generated from various precursors, such as the thermal decomposition of polytetrafluoroethylene (PTFE). kyoto-u.ac.jp This species can then react with substrates to form gem-difluoro compounds. For instance, it can react with nucleophilic sites on a molecule, followed by intramolecular reactions to build the CF₂-containing structure. chinesechemsoc.org
From Fluoroalkenes: Reactions involving fluoroalkenes with metal complexes can lead to the formation of various fluorinated products. ucl.ac.ukscispace.com While not a direct route to this compound, these methods represent fundamental pathways in organofluorine synthesis for building complex fluorinated carbon skeletons.
| Method | Precursor Type | Key Reagent/Intermediate | Relevance to CF₂ Group Formation |
|---|---|---|---|
| Deoxyfluorination | Diketone (e.g., Pentane-2,4-dione) | Sulfur Tetrafluoride (SF₄) | Direct conversion of C=O to CF₂ acs.org |
| Carbene Chemistry | Various | Difluorocarbene (:CF₂) | Acts as a C1 synthon and fluorinating agent kyoto-u.ac.jpchinesechemsoc.org |
| Alkene Chemistry | Fluoroalkenes | Metal Catalysts (Al, Ni) | Builds complex fluorinated skeletons ucl.ac.ukscispace.com |
Intramolecular Interactions and Conformational Dynamics
The introduction of fluorine significantly influences a molecule's three-dimensional structure through unique intramolecular forces and stereoelectronic effects.
While the fluoride (B91410) ion is a strong hydrogen bond acceptor, covalently bound organic fluorine is considered a very weak one. escholarship.org However, under specific geometric arrangements, weak intramolecular hydrogen bonds between an N-H donor and a fluorine acceptor (N-H···F) can occur. In this compound, the formation of a six-membered ring via an N-H···F interaction is sterically plausible and could contribute to stabilizing certain conformations. The existence and strength of such bonds are often confirmed using NMR spectroscopy by observing changes in the chemical shift of the N-H proton in different solvents. escholarship.org While likely to be weak, this interaction could play a role in the molecule's conformational landscape and influence its interactions with biological targets.
Stereoelectronic effects are crucial in determining the preferred conformations of organofluorine compounds. The most well-known is the gauche effect, where a conformation with substituents at a ~60° dihedral angle is more stable than the anti (180°) conformation. wikipedia.org This phenomenon is prominent in 1,2-difluoroethane (B1293797) and is primarily explained by hyperconjugation—an orbital interaction involving the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital. researchgate.netnih.gov This stabilizing interaction is maximized in the gauche arrangement. researchgate.net
Theoretical and Computational Chemistry Applications
Density Functional Theory (DFT) Studies
DFT has become a standard method for investigating the electronic structure and properties of molecules. For 4,4-Difluoropentan-2-amine, such studies would be invaluable but are not present in the current body of scientific literature.
A thorough DFT study would begin with the optimization of the molecular geometry of this compound to find its most stable three-dimensional structure. This would be followed by a conformer analysis to identify different spatial arrangements of the atoms (conformers) and their relative energies. Given the flexible pentane (B18724) chain and the amino group, several low-energy conformers would be expected. The presence of the two fluorine atoms on the same carbon (gem-difluoro group) would significantly influence the conformational preferences due to steric and electronic effects (e.g., the gauche effect).
No specific data on bond lengths, bond angles, or dihedral angles for the optimized geometries of this compound conformers from DFT calculations has been published.
Following geometry optimization, DFT calculations could elucidate the electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pair on the nitrogen atom would be a region of high negative potential, while the hydrogen atoms of the amine group would be regions of positive potential.
Specific values for the HOMO-LUMO gap and detailed MEP maps for this compound are not available in the literature.
Ab Initio and Semi-Empirical Calculations
More computationally intensive ab initio methods or faster semi-empirical calculations could also be applied to study this compound, but no such studies have been reported.
Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are powerful tools for characterizing chemical bonds. An NBO analysis of this compound would provide insights into the hybridization of atomic orbitals and the nature of the C-F and C-N bonds, including hyperconjugative interactions. AIM theory could be used to define the atoms within the molecule and characterize the properties of the bonds connecting them.
There are no published AIM or NBO analyses for this compound.
Computational methods are adept at predicting spectroscopic data, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations could predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants (e.g., J-coupling). These predicted spectra would be a valuable reference for experimentalists.
No computationally predicted NMR data for this compound has been reported in academic journals.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is frequently used to map out the potential energy surfaces of chemical reactions, helping to understand reaction mechanisms. For this compound, this could involve studying its reactions, such as N-acylation or its behavior in nucleophilic substitution reactions. By calculating the energies of reactants, transition states, and products, a preferred reaction pathway could be identified.
No computational studies on the reaction mechanisms involving this compound have been published.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4,4-Difluoropentan-2-amine. Through various NMR experiments, it is possible to map out the connectivity of atoms and understand the electronic environment of each nucleus.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the hydrocarbon structure of the molecule.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by the electronegativity of adjacent atoms. The protons on carbons directly bonded to the amine group are expected to appear in the range of 2.3-3.0 ppm. researchgate.net The hydrogens of the amine group itself typically show a broad signal between 0.5 and 5.0 ppm, with the exact position being dependent on solvent and concentration. researchgate.net
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. Carbons bonded to the electronegative fluorine atoms will be shifted downfield. Typical chemical shifts for sp³ hybridized carbons in similar aliphatic amines are found in the range of 10-50 ppm. libretexts.org The carbon bearing the two fluorine atoms (C4) would be expected to have a significantly larger chemical shift due to the strong deshielding effect of the fluorine atoms. The carbon attached to the nitrogen (C2) would also be shifted downfield, typically in the 37-45 ppm range for a primary amine. libretexts.org
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| C1-H₃ | ~1.1 | ~10-15 | Doublet |
| C2-H | ~2.8-3.2 | ~45-55 | Multiplet |
| C3-H₂ | ~1.8-2.2 | ~30-40 | Multiplet |
| C4 | - | ~120-125 (triplet due to ¹JCF) | - |
| C5-H₃ | ~1.6 (triplet) | ~20-25 (triplet due to ²JCF) | Triplet |
| N-H₂ | ~1.0-2.5 (broad) | - | Singlet (broad) |
Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
¹⁹F NMR is a powerful technique for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In this compound, the two fluorine atoms are chemically equivalent and would therefore be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.
Furthermore, the fluorine atoms will couple with adjacent protons, leading to splitting of both the ¹⁹F and ¹H NMR signals. This heteronuclear coupling (J-coupling) provides valuable information about the connectivity of the molecule. For instance, the fluorine signal would be split by the protons on the adjacent methylene (B1212753) group (C3) and the methyl group (C5).
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the pentane (B18724) chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the known assignment of the proton signals.
Specialized NMR experiments can further elucidate the interactions between protons and fluorine atoms. ¹H{¹⁹F} decoupling experiments can simplify the ¹H NMR spectrum by removing the H-F coupling, which can help in assigning the proton signals. Conversely, techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signals of less sensitive nuclei like ¹³C and can also be adapted to study long-range H-F couplings, providing further structural confirmation. The magnitude of these coupling constants is related to the number of bonds separating the coupled nuclei and their dihedral angles.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of the compound. For a monoamine, the molecular ion peak will have an odd nominal mass, in accordance with the nitrogen rule. libretexts.org
Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would result in the loss of an alkyl radical and the formation of a stable iminium ion. The loss of small neutral molecules, such as HF from the molecular ion, is also a possible fragmentation pathway for fluorinated compounds. whitman.edu
Predicted Mass Spectrometry Data for this compound Hydrochloride
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 124.09323 |
| [M+Na]⁺ | 146.07517 |
| [M-H]⁻ | 122.07867 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the primary amine and the carbon-fluorine bonds.
N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3400-3250 cm⁻¹. orgchemboulder.com These bands are typically weaker and sharper than the O-H stretching bands of alcohols. orgchemboulder.com
N-H Bending: An N-H bending (scissoring) vibration for a primary amine is typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com
C-N Stretching: The C-N stretching vibration for an aliphatic amine usually appears as a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com
N-H Wagging: A broad band due to N-H wagging may be observed between 910 and 665 cm⁻¹. orgchemboulder.com
C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1400-1000 cm⁻¹. The exact position will depend on the specific environment of the C-F bonds.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations within the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wordpress.comyoutube.com This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation in the solid state. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. youtube.com
While specific crystallographic data for this compound is not publicly available in the reviewed literature, the methodology for its structural determination would follow established principles. A suitable single crystal of this compound or a salt thereof would be grown, typically by slow evaporation of a solvent. This crystal would then be mounted on a diffractometer.
The diffraction data collected would allow for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined. Key structural parameters such as bond lengths, bond angles, and torsion angles would be precisely measured. For this compound, this analysis would confirm the pentane backbone, the positions of the two fluorine atoms on the fourth carbon, and the amine group on the second carbon. Furthermore, it would reveal the preferred conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing. mdpi.commdpi.com
Table 1: Hypothetical Crystallographic Data Table for this compound (Note: This table is illustrative as specific data is not publicly available)
| Parameter | Value |
|---|---|
| Empirical formula | C5H11F2N |
| Formula weight | 123.14 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated density (g/cm³) | Value |
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)
Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for this purpose. mdpi.com
Gas Chromatography (GC)
GC is particularly well-suited for the analysis of volatile compounds like this compound. However, the analysis of primary amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. labrulez.com To overcome these issues, specialized columns or derivatization of the amine group are often employed. researchgate.netmdpi.com
For purity assessment, a sample of this compound would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. measurlabs.com For enhanced sensitivity and selectivity, especially for trace analysis, derivatization with a fluorinated reagent followed by Electron Capture Detection (ECD) can be utilized. mdpi.comnih.govresearchgate.net
Table 2: Typical GC-FID Conditions for Amine Analysis
| Parameter | Condition |
|---|---|
| Column | Agilent J&W CP-Volamine nih.gov |
| Carrier Gas | Helium or Hydrogen nih.gov |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 50 °C, hold 2 min, ramp to 240 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For primary amines like this compound, which lack a strong UV chromophore, derivatization is typically necessary for sensitive detection by UV-Vis or fluorescence detectors. nih.govsigmaaldrich.com
Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), or dansyl chloride can be used to convert the amine into a highly fluorescent or UV-active derivative. chromatographyonline.com The separation is then performed on a reversed-phase column (e.g., C18 or C8). The choice of column and mobile phase composition is critical for achieving good resolution, especially when separating isomers or closely related impurities. nih.govresearchgate.netnih.gov For fluorinated compounds, specialized pentafluorophenyl (PFP) stationary phases can offer unique selectivity. researchgate.net The purity is determined by the relative peak area of the derivatized analyte.
Table 3: Exemplary HPLC Conditions for Derivatized Amine Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Fluorescence (Ex/Em dependent on derivatizing agent) |
| Derivatizing Agent | o-Phthalaldehyde (OPA) / 2-Mercaptoethanol |
4,4 Difluoropentan 2 Amine As a Building Block in Complex Molecule Synthesis
Incorporation into Diverse Organic Scaffolds
The 4,4-difluoropentan-2-amine structural motif has been successfully incorporated into complex molecular scaffolds, notably in the development of enzyme inhibitors. A key example is its use in the synthesis of cathepsin inhibitors, a class of compounds investigated for treating diseases like osteoporosis. google.com
In a documented synthetic route, a protected form of this compound, specifically (2S)-1-((tert-butyl(dimethyl)silyl)oxy)-4,4-difluoropentan-2-amine, serves as a crucial intermediate. google.com This chiral building block is prepared and then elaborated through further chemical transformations to yield the final, biologically active molecule. The amine functionality provides a reactive handle for forming amide bonds or other linkages, allowing it to be integrated into larger, more complex structures. The presence of the gem-difluoro group on the pentyl chain is a critical design element, intended to modulate the electronic properties and metabolic stability of the final compound. google.com
The synthesis of such complex molecules often involves multi-step sequences where the fluorinated building block is introduced at a strategic point. The table below outlines a general reaction type where a derivative of this compound could be utilized.
| Reaction Type | Reactant 1 | Reactant 2 | Product Type |
| Amide Coupling | This compound derivative | Activated Carboxylic Acid | Complex Amide |
| Reductive Amination | 4,4-Difluoropentan-2-one | Amine Source & Reducing Agent | Substituted this compound |
| Nucleophilic Substitution | Halogenated Scaffold | This compound | Amine-Substituted Scaffold |
Role in the Synthesis of Specific Fluorinated Motifs (e.g., Hominal Bis(gem-CF2) Fragments)
While direct use of this compound in the synthesis of hominal bis(gem-CF2) fragments is not extensively documented, its precursor, 4,4-difluoropentan-2-one, is a key compound in the pathway to these important motifs. acs.org Hominal bis(gem-CF2) fragments are characterized by two gem-difluoromethylene groups separated by a methylene (B1212753) group (-CF2-CH2-CF2-). These motifs are of significant interest for their ability to introduce strong dipole moments with minimal steric impact, a desirable feature in materials science and medicinal chemistry. acs.orgacs.org
The synthesis of these fragments can be challenging. One reported strategy involves the treatment of pentane-2,4-dione with sulfur tetrafluoride (SF4), which can yield a mixture of products including 4,4-difluoropentan-2-one and 2,2,4,4-tetrafluoropentane. acs.org The formation of 4,4-difluoropentan-2-one in this reaction highlights the accessibility of the core C5-difluoro structure.
A more controlled and scalable approach combines selective desulfurative fluorination of dithiolanes with deoxofluorination of keto groups. acs.orgacs.org This method allows for the reproducible synthesis of the hominal bis(gem-CF2) fragment as a stable tosylate, which can then be used to install this motif onto various synthons. acs.org Although this specific route does not culminate in this compound, the underlying chemistry for creating the 4,4-difluoropentyl core is directly relevant. The conversion of the ketone precursor, 4,4-difluoropentan-2-one, to the corresponding amine via reductive amination is a standard synthetic transformation, thus linking the synthesis of hominal bis(gem-CF2) fragments to the potential availability of this compound as a building block.
The table below summarizes key intermediates in the synthesis of hominal bis(gem-CF2) fragments that are structurally related to this compound.
| Intermediate Compound | Role in Synthesis | Reference |
| Pentane-2,4-dione | Starting material for fluorination | acs.org |
| 4,4-Difluoropentan-2-one | Product of partial fluorination and key precursor | acs.org |
| 5-(Benzyloxy)-4,4-difluoropentan-2-one | Protected ketone intermediate for further elaboration | acs.orgacs.org |
| Hominal bis(gem-CF2) fragment (as tosylate) | Shelf-stable building block for incorporation into larger molecules | acs.orgacs.org |
Development of Advanced Fluorinated Building Blocks for Synthetic Applications
The development of novel, fluorinated building blocks is essential for advancing drug discovery and materials science. nih.gov this compound and its derivatives are part of a larger family of fluorinated synthons that offer chemists a way to fine-tune molecular properties. The commercial availability of this compound hydrochloride signifies its recognition as a useful building block for research and development. evitachem.com
The synthesis of related structures, such as 1-amino-4,4-difluoropentan-2-ol and 2-amino-4,4-difluoropentan-1-ol, further illustrates the development of a toolkit of small, fluorinated molecules containing the 4,4-difluoropentyl scaffold. nih.govnih.gov These compounds, with their varied functional groups (amine, alcohol) and substitution patterns, provide multiple points for chemical modification, allowing for their integration into a wide array of target molecules. The presence of the gem-difluoro group at the 4-position influences the basicity of the amine and the acidity of any neighboring protons, which can be exploited in synthetic design. nih.gov
The creation of these building blocks expands the chemical space available to medicinal chemists, enabling the exploration of structure-activity relationships in a more systematic manner. By having access to a portfolio of related fluorinated amines and alcohols, researchers can probe the effects of fluorine substitution on biological activity and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
